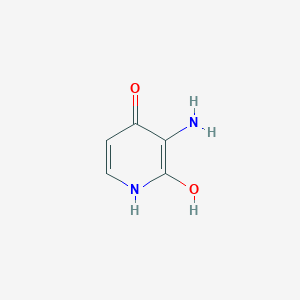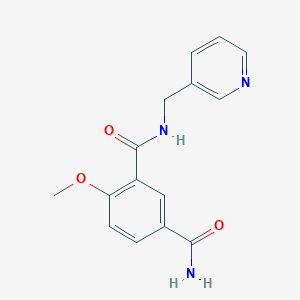
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide, also known as PICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PICA is a derivative of benzamide and is known to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide involves the selective blockade of the TRPV1 ion channel. This results in the inhibition of calcium influx, which is required for the activation of the channel. The inhibition of TRPV1 by 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to reduce pain and inflammation in various animal models.
Effets Biochimiques Et Physiologiques
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its role in the inhibition of TRPV1, 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has also been shown to inhibit the activity of the enzyme N-acylethanolamine acid amidase (NAAA). This enzyme is involved in the metabolism of endocannabinoids, which are known to play a role in various physiological processes such as pain perception, appetite regulation, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is its specificity for TRPV1. This makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, one of the limitations of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another potential direction is the study of the role of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide in the regulation of endocannabinoid signaling. Additionally, 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide could be used as a tool for the development of new therapies for pain and inflammation.
Méthodes De Synthèse
The synthesis method for 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide involves the reaction of 3-carbamylpyridine with 4-methoxy-1-benzoyl chloride in the presence of a base. The reaction proceeds via an acylation reaction, resulting in the formation of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide. The purity of the compound can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is in the study of ion channels. 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to selectively block the TRPV1 ion channel, which is involved in the perception of pain and temperature. This makes 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide a valuable tool for studying the role of TRPV1 in various physiological processes.
Propriétés
Numéro CAS |
108828-56-4 |
|---|---|
Nom du produit |
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide |
Formule moléculaire |
C15H15N3O3 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
4-methoxy-3-N-(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H2,16,19)(H,18,20) |
Clé InChI |
QWZWECXMQXZQOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
Autres numéros CAS |
108828-56-4 |
Synonymes |
3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide G 619 G-619 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)
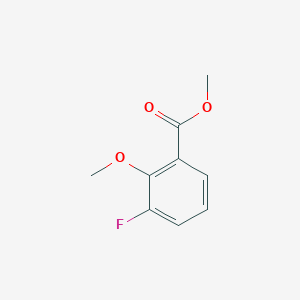

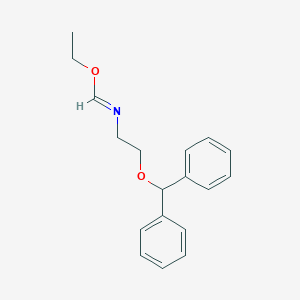

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

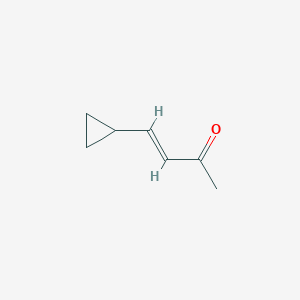
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)



